molecular formula C6H9NO2 B13439578 N-Ethylsuccinimide-d5

N-Ethylsuccinimide-d5

Cat. No.: B13439578
M. Wt: 132.17 g/mol
InChI Key: GHAZCVNUKKZTLG-ZBJDZAJPSA-N
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Description

Contextualization of Stable Isotope Labeled Organic Compounds in Advanced Chemical Sciences

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. moravek.com Common isotopes used for this purpose include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution provides a unique mass signature to the molecule without significantly altering its chemical or biological properties. moravek.com This characteristic makes them invaluable tools in a wide array of scientific disciplines, allowing researchers to trace the journey of molecules through complex biological and chemical systems with high precision. musechem.com

In the advanced chemical sciences, these labeled compounds are indispensable for a variety of applications. They are fundamental in mechanistic and kinetic studies to elucidate reaction pathways, in mass spectrometry to improve specificity, and in Nuclear Magnetic Resonance (NMR) for detailed structural analysis. symeres.com The use of stable isotope-labeled compounds is a cornerstone of quantitative analysis, enabling the precise measurement of concentrations, which is critical in fields like pharmaceutical development, proteomics, metabolomics, and environmental science. moravek.comsymeres.com

Significance of Deuterium Isotopic Labeling in Modern Research Methodologies

Deuterium (²H or D), a stable isotope of hydrogen often called "heavy hydrogen," is a particularly significant tool in isotopic labeling. clearsynth.com Its incorporation into organic molecules offers several advantages that are leveraged across modern research. One of the most prevalent applications of deuterated compounds is their use as internal standards for quantitative analysis using mass spectrometry. musechem.comtocris.com Because deuterated standards have nearly identical chemical properties and chromatographic retention times to their unlabeled counterparts, but are distinguishable by mass, they allow for highly accurate and robust quantification. tocris.com

Furthermore, deuterium labeling is crucial for studying metabolic pathways in living organisms. synmr.in By introducing deuterated compounds, scientists can track the metabolic fate of drugs and other molecules, providing deep insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. musechem.com In some instances, the replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect can be strategically used to enhance the metabolic stability and pharmacokinetic properties of drug molecules, potentially leading to improved therapeutic efficacy. musechem.comclearsynth.commedchemexpress.eu The non-radioactive nature of deuterium also makes it a safer alternative to radioactive isotopes like tritium (B154650) for many research applications. tocris.comscispace.com

Overview of Succinimide (B58015) Derivatives in Contemporary Chemical and Biochemical Research

Succinimide and its derivatives are a class of compounds built around a five-membered cyclic imide structure. kuey.net This chemical scaffold is of significant interest in medicinal chemistry and materials science due to its versatile properties and wide range of biological activities. kuey.netnih.gov The succinimide ring is a component of many biologically active molecules. ontosight.aiinnovareacademics.in

In the realm of pharmacology, succinimide derivatives have been extensively investigated and developed as therapeutic agents with diverse applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.govontosight.ai They also serve as crucial intermediates in the synthesis of various pharmaceutical compounds. kuey.netontosight.ai Beyond medicine, these derivatives are used in polymer chemistry, for example, as agents to improve the thermal stability and mechanical properties of resins. kuey.net The reactivity of the succinimide structure allows for modifications at different positions, enabling the synthesis of a vast library of compounds with tailored properties for specific research and industrial purposes. kuey.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

132.17 g/mol

IUPAC Name

1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3/i1D3,2D2

InChI Key

GHAZCVNUKKZTLG-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CCC1=O

Canonical SMILES

CCN1C(=O)CCC1=O

Origin of Product

United States

Synthetic Methodologies for N Ethylsuccinimide D5 and Analogous Deuterated Succinimides

Stereochemical Considerations in Deuterated Succinimide (B58015) Synthesis

Stereochemistry becomes a significant factor when deuteration creates a new chiral center.

N-Ethylsuccinimide-d5: In the specific case of this compound, the deuteration occurs on the ethyl group. Neither the methyl (CD₃) nor the methylene (B1212753) (CD₂) carbon becomes a stereocenter. The succinimide ring itself is achiral. Therefore, no new stereoisomers are generated in this synthesis.

Analogous Deuterated Succinimides: However, if deuterium (B1214612) were to be incorporated into the succinimide ring at one of the chiral carbons (C3 or C4), stereochemical outcomes would need to be considered. For example, the reduction of a maleimide (B117702) precursor can lead to syn or anti addition of deuterium, resulting in different diastereomers. The stereochemistry of such reactions is often influenced by the catalyst and reaction conditions researchgate.net. E2 elimination reactions, which can be used to introduce unsaturation, also have strict stereochemical requirements, typically proceeding via an anti-periplanar arrangement libretexts.org. In syntheses where chirality is a factor, the choice of chiral ligands or reagents can direct the stereochemical outcome of the deuteration step uea.ac.uk.

Advanced Purification and Isolation Techniques for N Ethylsuccinimide D5

Yield Optimization and Scalability in Deuterated Succinimide (B58015) Production

Yield Optimization

The efficiency of synthesizing succinimide derivatives is highly dependent on the reaction conditions. Research into various synthetic methods for succinimides provides insight into how yields can be optimized, a principle that is directly applicable to the production of their deuterated analogs. Key factors influencing yield include the choice of catalyst, solvent, base, and other additives.

For instance, in the rhodium-catalyzed synthesis of succinimide-linked molecules, a screening of reaction parameters found that the solvent and acid additive were crucial for achieving high yields. nih.gov Acetone proved to be the optimal solvent, and pivalic acid (PivOH) was a superior acid additive compared to others, resulting in a product yield of 92%. nih.gov In a different synthetic approach using N-heterocyclic carbene (NHC) catalysis, the choice of base was paramount. The use of potassium carbonate (K₂CO₃) was found to be most effective, whereas other bases like cesium carbonate (Cs₂CO₃) and DBU led to significantly lower yields due to the formation of side products. acs.org

The following table summarizes findings from optimization studies on succinimide synthesis, illustrating the impact of varying reaction components on product yield.

Catalyst SystemVariable ComponentConditions TestedResulting Yield (%)Reference
[RhCpCl₂]₂ / AgSbF₆Solvent Dichloroethane (DCE)62 nih.gov
[RhCpCl₂]₂ / AgSbF₆Solvent Acetonitrile (B52724) (MeCN)Trace nih.gov
[RhCpCl₂]₂ / AgSbF₆Solvent Ethanol (EtOH)50 nih.gov
[RhCpCl₂]₂ / AgSbF₆Solvent Acetone 92 nih.gov
NHC-CatalystBase Cesium Carbonate (Cs₂CO₃)Low acs.org
NHC-CatalystBase Triethylamine (NEt₃)Low acs.org
NHC-CatalystBase Potassium Carbonate (K₂CO₃) High (e.g., 80%) acs.org

Scalability

Moving from small-scale laboratory synthesis to large-scale industrial production presents significant challenges, particularly for deuterated compounds where cost and throughput are major concerns. tn-sanso.co.jpnih.gov Traditional batch synthesis methods often suffer from limitations in reaction vessel size and inefficient heating and cooling, making them difficult to scale up. tn-sanso.co.jp

To address these issues, modern synthetic chemistry is moving towards new technologies:

Scalable Catalysis: The development of robust, efficient, and often reusable catalysts is essential for large-scale deuteration. Researchers have created a nanostructured iron catalyst that facilitates the selective deuteration of various compounds using inexpensive heavy water (D₂O). This methodology has been successfully demonstrated on a kilogram scale, proving its viability for industrial applications. nih.gov

Demonstrations of gram-scale synthesis for some succinimide derivatives have also been reported, representing an important first step in proving the scalability of a given synthetic method. acs.org The adoption of such scalable technologies is crucial for meeting the growing demand for deuterated compounds in fields like pharmaceutical development and metabolic research. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like this compound, a combination of ¹H, ²H, and ¹³C NMR is used to confirm the position of the deuterium (B1214612) labels and to study the electronic effects of isotopic substitution.

Deuterium NMR (²H or D NMR) is a direct and unambiguous method to confirm the presence and location of deuterium atoms within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of isotopic enrichment. wikipedia.org For this compound, the deuterium atoms are incorporated into the N-ethyl group (-C₂D₅).

The ²H NMR spectrum of this compound would exhibit signals in a chemical shift range similar to that of protons in the same electronic environment. magritek.com The spectrum would be expected to show two distinct resonances corresponding to the two non-equivalent deuterium positions: one for the methylene (B1212753) deuterons (-CD₂-) and one for the methyl deuterons (-CD₃). The presence of these signals confirms that deuteration has occurred specifically at the ethyl group, as intended. The integration of these signals can also provide a ratio of deuterons at each site.

Proton NMR (¹H NMR) provides complementary evidence for deuteration by observing the absence of signals corresponding to the substituted protons. In the case of this compound, the signals for the ethyl group protons, which are present in the spectrum of the unlabeled compound, would be absent. magritek.com

The ¹H NMR spectrum of unlabeled N-Ethylsuccinimide typically shows a quartet for the N-CH₂ protons and a triplet for the CH₃ protons of the ethyl group, along with a singlet for the two equivalent methylene groups in the succinimide ring. nih.gov In the ¹H NMR spectrum of this compound, the quartet and triplet corresponding to the ethyl group would disappear. The only significant signal remaining would be the singlet for the succinimide ring protons (-CH₂CH₂-), which are unaffected by the deuteration of the N-ethyl chain. The disappearance of the ethyl proton signals is a clear indicator of successful deuteration at these positions.

Proton Environment Expected ¹H Chemical Shift (ppm) in N-Ethylsuccinimide Expected ¹H Signal in this compound
Succinimide Ring (-CH₂CH₂-)~2.7 ppm (singlet)~2.7 ppm (singlet)
N-Ethyl Group (-CH₂-)~3.5 ppm (quartet)Absent
N-Ethyl Group (-CH₃)~1.1 ppm (triplet)Absent

Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.

Carbon-13 NMR (¹³C NMR) is used to observe the carbon backbone of the molecule and provides further confirmation of deuteration through isotopic effects on the carbon signals. When a proton is replaced by a deuterium, the attached carbon nucleus experiences a slight upfield shift in its resonance frequency, known as an isotope shift. Furthermore, the C-D coupling patterns differ from C-H coupling. docbrown.info

In the ¹³C NMR spectrum of this compound, the carbon signals for the deuterated ethyl group are most affected.

Isotope Shift: The resonances for the -CD₂- and -CD₃ carbons will be shifted slightly upfield compared to their positions in the unlabeled compound.

C-D Coupling: Due to coupling with deuterium (which has a spin I=1), the -CD₂- signal will appear as a multiplet (a quintet), and the -CD₃- signal will also appear as a multiplet (a septet). These multiplets are often broadened. magritek.com

Unaffected Carbons: The chemical shifts of the carbonyl carbons (C=O) and the succinimide ring carbons (-CH₂CH₂-) will be largely unchanged, showing only minor, if any, long-range isotopic effects.

Carbon Environment Expected ¹³C Chemical Shift (ppm) in N-Ethylsuccinimide Expected ¹³C Signal Characteristics in this compound
Carbonyl (C=O)~177 ppm~177 ppm (Largely unaffected)
N-Ethyl Group (-CD₂-)~34 ppmUpfield shifted, multiplet (quintet)
Succinimide Ring (-CH₂CH₂-)~28 ppm~28 ppm (Largely unaffected)
N-Ethyl Group (-CD₃)~13 ppmUpfield shifted, multiplet (septet)

Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled standards, it is essential for verifying isotopic incorporation and purity, as well as for understanding how the label affects the molecule's fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. This technique is crucial for confirming the successful synthesis of this compound and for assessing its isotopic purity. researchgate.net

The monoisotopic mass of unlabeled N-Ethylsuccinimide (C₆H₉NO₂) is 127.0633 Da. nih.gov By replacing five hydrogen atoms with five deuterium atoms, the theoretical monoisotopic mass of this compound (C₆H₄D₅NO₂) increases to 132.0946 Da. HRMS analysis can precisely measure this mass, confirming the incorporation of five deuterium atoms. Furthermore, HRMS can resolve and quantify the relative abundance of ions corresponding to the unlabeled compound and isotopologues with fewer than five deuterium atoms, thereby providing a precise measure of the isotopic purity of the sample. nih.gov

Compound Formula Calculated Monoisotopic Mass (Da)
N-EthylsuccinimideC₆H₉NO₂127.0633
This compoundC₆H₄D₅NO₂132.0946

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. chemrxiv.org This technique is invaluable for confirming that the deuterium labels are located at the intended positions within the molecule. By comparing the fragmentation patterns of the labeled and unlabeled compounds, the location of the deuterium atoms can be definitively established. nih.gov

In the MS/MS analysis of protonated N-Ethylsuccinimide ([M+H]⁺, m/z 128), characteristic fragment ions are observed. For this compound, the precursor ion will be at m/z 133 ([M+D]⁺ or [M+H]⁺). Any fragment ion that retains the deuterated ethyl group will exhibit a mass shift of +5 amu (or less if part of the ethyl group is lost) compared to the corresponding fragment from the unlabeled compound. For instance, a fragmentation pathway involving the loss of the ethyl group would result in a neutral loss of 34 Da (C₂D₅H) from the m/z 133 precursor, whereas the unlabeled compound would show a neutral loss of 29 Da (C₂H₅). This comparative analysis confirms that the five deuterium atoms are localized on the ethyl group. wvu.edu

Proposed Fragment Unlabeled m/z This compound m/z Mass Shift Inference
[M+H]⁺128133+5Intact molecule with 5 deuteriums
[M+H - C₂H₄]⁺1001000Fragment from loss of ethene from the ring, retains the N-ethyl-d5 group but this specific fragmentation is complex
[C₄H₅NO₂]⁺ (Succinimide ring)99990Fragment from loss of the ethyl group

Note: Fragmentation pathways can be complex and dependent on ionization and collision energy conditions. The table presents a simplified view for illustrative purposes.

Electron Ionization (EI-MS) Fragmentation Patterns of this compound

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structure by analyzing the fragmentation patterns of a compound after being struck by a high-energy electron beam. arxiv.org The resulting mass spectrum displays the mass-to-charge (m/z) ratio of the parent molecular ion and its various fragments. In the case of this compound, the deuterium labeling on the ethyl group provides a distinct signature for tracking the fragmentation pathways involving this moiety.

The mass spectrum of the non-deuterated N-Ethylsuccinimide (molecular weight: 127.14 g/mol ) is characterized by a molecular ion peak at m/z 127. nih.govnist.gov A prominent fragmentation pathway for N-alkyl succinimides is the alpha-cleavage adjacent to the nitrogen atom. libretexts.org This involves the loss of an ethyl radical, leading to a significant peak. Another common fragmentation involves the McLafferty rearrangement.

For this compound, where the five hydrogen atoms on the ethyl group are replaced by deuterium, the molecular weight increases to approximately 132.17 g/mol . This shift is directly reflected in the mass spectrum, with the molecular ion peak appearing at m/z 132. The fragmentation patterns are analogous to the non-deuterated compound but with key differences in the fragment masses, confirming the location of the deuterium atoms.

Key Fragmentation Pathways:

Loss of the Deuterated Ethyl Group: A primary fragmentation involves the cleavage of the bond between the nitrogen and the deuterated ethyl group (-CD2CD3). This results in the loss of a d5-ethyl radical, producing a fragment ion corresponding to the succinimide ring.

Beta-Cleavage with Hydrogen Rearrangement: Another significant fragmentation pathway involves the cleavage of the C-C bond within the ethyl group, often accompanied by a rearrangement.

The table below summarizes the expected key ions in the EI-MS spectrum of this compound compared to its non-deuterated counterpart.

Fragment DescriptionN-Ethylsuccinimide (m/z)This compound (m/z)Notes
Molecular Ion [M]+127132The mass shift of +5 confirms the full deuteration of the ethyl group.
Loss of CH3/CD3112114Cleavage of the terminal methyl group. The shift of +2 indicates the loss of a CD3 group from the d5 variant.
Loss of C2H5/C2D59999Cleavage of the entire ethyl/d5-ethyl group. The resulting ion is the succinimide radical cation, which has the same mass in both cases.
Ion from McLafferty Rearrangement99101This rearrangement involves the transfer of a gamma-hydrogen (or deuterium) to the carbonyl oxygen, followed by cleavage. The resulting ion's mass is shifted by 2 amu.

This table is illustrative and based on common fragmentation patterns of N-alkyl imides.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for identifying molecules and characterizing their structural features. researchgate.net These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. libretexts.orgmt.com Consequently, IR and Raman spectra provide a unique "fingerprint" for a given compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. mt.com Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light. mt.com While some vibrational modes may be active in both IR and Raman, the two techniques are often complementary due to different selection rules. mt.com For instance, symmetric vibrations often give rise to strong Raman signals, while asymmetric stretches are typically more prominent in IR spectra. libretexts.org

Analysis of Isotopic Shifts in Characteristic Vibrational Modes

The substitution of hydrogen with its heavier isotope, deuterium, significantly alters the vibrational frequencies of a molecule. libretexts.orguni-koeln.de This phenomenon, known as an isotopic shift, is most pronounced for vibrational modes that involve substantial movement of the substituted atom. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, C-D, N-D, and O-D stretching and bending vibrations appear at considerably lower frequencies (wavenumbers) than their C-H, N-H, and O-H counterparts. libretexts.orgchemrxiv.org

In this compound, the deuteration of the ethyl group leads to predictable shifts in the vibrational spectra compared to the standard N-Ethylsuccinimide. The C-D stretching vibrations are expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free from other fundamental vibrations, making them easily identifiable. In contrast, the C-H stretching vibrations of the ethyl group in the non-deuterated compound occur around 2850-2960 cm⁻¹.

The table below outlines the expected isotopic shifts for some characteristic vibrational modes in this compound.

Vibrational ModeN-Ethylsuccinimide (Approx. Wavenumber, cm⁻¹)This compound (Approx. Wavenumber, cm⁻¹)Expected Shift
Asymmetric & Symmetric C-H/C-D Stretch2960-28502250-2100Significant shift to lower frequency. libretexts.org
C=O Stretch (imide)1770-17001770-1700Minimal to no shift, as this mode does not directly involve the ethyl group hydrogens.
C-H/C-D Bending (Scissoring/Wagging)1470-1370~1000-1100Significant shift to lower frequency.
C-N Stretch1250-1180Slightly lowerMinor shift due to coupling with the heavier d5-ethyl group.

These isotopic shifts are not only confirmatory for the successful synthesis of the deuterated compound but also aid in the precise assignment of vibrational bands in the spectra. umich.edu

Correlation of Spectroscopic Data with Computational Models

To gain a deeper understanding of the experimental spectroscopic data, computational chemistry methods are frequently employed. researchgate.netnih.gov Density Functional Theory (DFT) has proven to be a particularly effective approach for predicting molecular geometries, vibrational frequencies, and other spectroscopic properties with a high degree of accuracy. nih.govresearchgate.net

For this compound, DFT calculations can be used to:

Predict Vibrational Frequencies: By creating a computational model of the molecule, its harmonic vibrational frequencies can be calculated. These theoretical frequencies can then be compared with the experimental IR and Raman data. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and approximations in the computational method, leading to excellent agreement with experimental values. researchgate.netnih.gov

Visualize Vibrational Modes: Computational models allow for the visualization of the atomic motions associated with each calculated vibrational frequency. This is instrumental in making unambiguous assignments of the observed spectral bands to specific stretching, bending, or torsional modes. nih.gov

Confirm Isotopic Shifts: By performing calculations on both N-Ethylsuccinimide and this compound, the isotopic shifts can be theoretically predicted. The agreement between the calculated and observed shifts provides strong validation for the spectral assignments. chemrxiv.org

Simulate Spectra: Based on the calculated frequencies and intensities, theoretical IR and Raman spectra can be generated. nih.gov Comparing these simulated spectra with the experimental ones offers a powerful way to validate both the experimental results and the computational model. researchgate.netnih.gov

Recent studies on related molecules like N-ethyl maleimide (B117702) and N-ethyl succinimide have utilized DFT calculations (e.g., using the B3LYP functional with basis sets like 6-311++G(d,p)) to investigate their structures and vibrational properties, demonstrating the robustness of this approach. researchgate.nethmc.edu Such computational work, when applied to this compound, provides a comprehensive and detailed interpretation of its spectroscopic characteristics, firmly linking the observed data to the underlying molecular structure and dynamics.

Mechanistic Investigations and Isotope Effects Utilizing N Ethylsuccinimide D5

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The substitution of hydrogen with deuterium is a cornerstone technique in physical organic chemistry for investigating reaction mechanisms. symeres.com The resulting change in reaction rate, known as the Deuterium Kinetic Isotope Effect (DKIE), provides insight into the bonding changes occurring in the rate-determining step of a reaction.

The primary DKIE is observed when a C-H bond to the isotopic atom is broken in the rate-limiting step of a reaction. The C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to break. baranlab.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the DKIE, expressed as the ratio of the rate constants (kH/kD), can be substantial, typically ranging from 2 to 7 at room temperature for primary isotope effects.

By using N-Ethylsuccinimide-d5, researchers can determine if the cleavage of a C-H bond on the ethyl group is the rate-determining step of a particular reaction. If a significant DKIE is observed (kH/kD > 1), it provides strong evidence that this bond-breaking event is kinetically significant. nih.gov Conversely, the absence of a significant isotope effect (kH/kD ≈ 1) suggests that C-H bond cleavage is not involved in the rate-limiting step. baranlab.org

Table 1: Theoretical and Observed Primary DKIE Values for C-H Bond Cleavage

Reaction Type C-H Vibrational Frequency (cm⁻¹) C-D Vibrational Frequency (cm⁻¹) Theoretical kH/kD at 298 K Typical Observed kH/kD
Homolytic Cleavage ~2900 ~2100 ~6.9 5-8
Enzymatic Hydride Transfer Varies Varies >7 (Tunneling) 10-50+

This table presents generalized data to illustrate the principles of DKIEs.

Beyond identifying rate-limiting steps, DKIEs are instrumental in analyzing the structure of transition states. The magnitude of the isotope effect is sensitive to the geometry of the transition state. For instance, in a hydrogen transfer reaction, a maximum DKIE is observed when the hydrogen atom is symmetrically bonded to the donor and acceptor atoms in the transition state. Asymmetrical transition states, either "early" (reactant-like) or "late" (product-like), result in smaller DKIE values.

Therefore, by measuring the DKIE for a reaction involving this compound, chemists can infer details about the reaction pathway and the nature of the highest energy point along that path. nih.gov Large, non-classical KIE values can also suggest quantum tunneling, where the hydrogen atom passes through the activation barrier rather than over it, a phenomenon particularly relevant in many enzymatic reactions. nih.gov

Deuterium Labeling in Metabolic and Biotransformation Pathway Elucidation

Deuterium-labeled compounds are indispensable tools for studying how molecules are processed and transformed within biological systems. clearsynth.com The label acts as a tracer, allowing metabolites to be distinguished from endogenous molecules and helping to piece together complex biochemical pathways.

This compound and its deuterated metabolites serve as ideal internal standards for quantitative analysis in biological samples, such as urine. researchgate.net In studies monitoring exposure to N-Ethyl-2-pyrrolidone (NEP), which is metabolized to N-Ethylsuccinimide derivatives, deuterated analogs like (±)-5-hydroxy-N-ethyl-2-pyrrolidone-d5 (5-HNEP-d5) and (±)-2-hydroxy-N-ethylsuccinimide-d5 (2-HESI-d5) are used. nih.gov By adding a known amount of the deuterated standard to a sample, researchers can use mass spectrometry to accurately quantify the concentration of the non-deuterated metabolites, overcoming variations in sample preparation and instrument response. This application is crucial for precisely tracing and quantifying the flow of metabolites through biochemical systems.

Many organic compounds are metabolized in the liver by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. The DKIE can significantly influence this process. If a C-H bond on the ethyl group of N-Ethylsuccinimide is targeted by a CYP enzyme in a rate-limiting step, the deuteration in this compound will slow down this metabolic reaction. nih.gov This phenomenon, known as the "metabolic switch," can cause the metabolism to shift to other sites on the molecule that are not deuterated.

A study on a related compound, N-(3,5-dichlorophenyl)succinimide (NDPS), demonstrated this principle effectively. Deuterating the succinimide (B58015) ring (NDPS-d4) markedly reduced the compound's nephrotoxicity in rats. This finding strongly suggested that the oxidation of the C-H bonds on the succinimide ring was a critical biotransformation step in generating the toxic species. nih.gov Similarly, this compound can be used to probe the oxidative metabolism of the ethyl group, helping to identify which specific positions are targeted by metabolic enzymes and whether this oxidation is a key step in the compound's biotransformation or potential toxicity.

Table 2: Urinary Metabolites of N-Ethyl-2-pyrrolidone (NEP), a Precursor to N-Ethylsuccinimide Derivatives

Metabolite Percentage of Dose Excreted Elimination Half-Time
5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) 28.9% ~7 hours
2-hydroxy-N-ethylsuccinimide (2-HESI) 21.6% ~22 hours

Data from human studies on the related precursor compound NEP, which forms metabolites structurally related to N-Ethylsuccinimide. nih.gov

Deuterium Effects on Molecular Conformation, Dynamics, and Reactivity

The substitution of hydrogen with deuterium can induce subtle but significant changes in the physical properties of a molecule beyond its reaction kinetics. These changes stem from the lower zero-point energy and smaller vibrational amplitude of the C-D bond compared to the C-H bond.

Impact of Deuteration on Conformational Preferences

The conformation of N-Ethylsuccinimide is primarily defined by the orientation of the N-ethyl group relative to the succinimide ring. High-resolution spectroscopic studies, such as microwave spectroscopy, have provided precise structural data for the non-deuterated form of N-Ethylsuccinimide. These investigations have revealed that the most stable conformation is one where the ethyl group is oriented perpendicular to the plane of the five-membered ring. This preference is dictated by steric hindrance between the ethyl group and the carbonyl oxygens of the succinimide ring.

Deuteration of the ethyl group to form this compound is expected to have a subtle but measurable impact on these conformational preferences. The primary mechanism for this influence is the change in the zero-point vibrational energy (ZPVE) of the C-D bonds compared to C-H bonds. A C-D bond has a lower ZPVE than a C-H bond, making the C-D bond effectively shorter and less vibrationally mobile.

This seemingly small change can alter the delicate balance of forces that determine the rotational barrier of the ethyl group. The rotational constants for N-Ethylsuccinimide have been experimentally determined, providing a baseline for understanding its rotational dynamics. While direct experimental data for this compound is not extensively available in the current literature, theoretical calculations and principles of isotope effects allow for predictions of these changes.

Table 1: Comparison of Theoretical Rotational Constants for N-Ethylsuccinimide and Predicted this compound

ParameterN-Ethylsuccinimide (Calculated)This compound (Predicted)
Rotational Constant A (GHz)2.061Slightly Lower
Rotational Constant B (GHz)1.791Slightly Lower
Rotational Constant C (GHz)1.050Slightly Lower
Rotational Barrier of Ethyl Group (cm⁻¹)~1680Potentially Higher

The predicted decrease in rotational constants for the deuterated species is a direct consequence of the increased mass. More significantly, the subtle changes in bond lengths and vibrational amplitudes upon deuteration can lead to a slightly higher rotational barrier for the ethyl group. This is because the more compact nature of the C-D bonds could lead to marginally different steric interactions with the succinimide ring. These small changes in the conformational energy landscape can be critical in understanding reaction mechanisms where the orientation of the ethyl group plays a role.

Influence on Intramolecular Interactions and Bond Strengths

The substitution of hydrogen with deuterium in the ethyl group of N-Ethylsuccinimide also influences intramolecular interactions and bond strengths. The primary effect of deuteration on bond strength is a consequence of the lower zero-point energy of a C-D bond compared to a C-H bond. This makes the C-D bond stronger and more difficult to break. This phenomenon is the basis of the kinetic isotope effect, where reactions involving the cleavage of a C-H bond are slower when a C-D bond is present at that position.

For instance, the interaction between the ethyl group and the carbonyl oxygens of the succinimide ring is a key factor in determining the molecule's conformation. The slightly more compact nature of the deuterated ethyl group could lead to a marginal decrease in steric repulsion, which might be reflected in subtle changes in bond angles within the succinimide ring to accommodate the altered substituent.

Table 2: Predicted Changes in Selected Bond Parameters upon Deuteration of N-Ethylsuccinimide

Bond/InteractionN-Ethylsuccinimide (Typical Values)This compound (Predicted Effect)Rationale
C-H Bond Length (ethyl)~1.09 Å--
C-D Bond Length (ethyl)-Slightly shorter than C-HLower zero-point energy
C-N Bond StrengthBaselineMinor increaseInductive effects from altered vibrational modes
Intramolecular Steric StrainBaselineMinor decreaseShorter effective C-D bond lengths

While these predicted effects are small, they can be significant in high-precision mechanistic studies. For example, in reactions where N-Ethylsuccinimide acts as a substrate, the subtle electronic and steric changes induced by deuteration can influence reaction rates and product distributions, providing valuable clues about the transition state geometry and the nature of the reaction mechanism. The study of this compound, therefore, serves as a fine probe into the intricate world of molecular structure and dynamics.

Analytical Method Development Employing N Ethylsuccinimide D5 As a Stable Isotope Internal Standard

Principles and Advantages of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. icpms.cz This stable isotope-labeled internal standard (SIL-IS), such as N-Ethylsuccinimide-d5, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N). nih.gov Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the SIL-IS, rather than on the absolute signal of the analyte. icpms.cz This ratiometric measurement is the cornerstone of SIDA's advantages.

Biological samples like plasma, serum, and urine are complex mixtures containing numerous endogenous compounds that can interfere with the analysis. icpms.cz These interferences, collectively known as the matrix effect, can cause unpredictable suppression or enhancement of the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov

A SIL-IS like this compound is the most effective tool to compensate for these matrix effects. nih.gov Since the internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of their signals remains constant and unaffected by the matrix. This normalization ensures that the quantitative accuracy of the measurement is maintained even in the presence of significant and variable matrix effects between different samples. icpms.cz

The use of a SIL-IS significantly improves both the accuracy and precision of an analytical method. Accuracy, or the closeness of a measured value to the true value, is enhanced because the internal standard corrects for procedural errors and analyte loss during the entire analytical process, from extraction to detection. nih.govglobalresearchonline.net Any loss of analyte during sample preparation (e.g., incomplete extraction recovery, degradation, or adsorption to surfaces) will be mirrored by a proportional loss of the SIL-IS. nih.gov Consequently, the analyte/internal standard ratio remains constant, yielding a more accurate result. nih.gov

Precision, which describes the reproducibility of measurements, is also improved. Variations in injection volume, instrument response drift, and inconsistencies in sample handling are effectively cancelled out by the ratiometric measurement, leading to lower relative standard deviations (RSD) for replicate analyses. researchgate.net This high level of precision is crucial for reliable quantification, especially at low concentration levels. nih.gov

Chromatographic-Mass Spectrometric Methodologies

The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for quantifying trace levels of compounds like succinimide (B58015) in complex samples. The use of this compound as an internal standard is integral to developing robust GC-MS/MS and LC-MS protocols.

Gas Chromatography-Mass Spectrometry, particularly with a triple quadrupole mass spectrometer (GC-MS/MS), is a powerful technique for the quantification of small, volatile, or semi-volatile compounds. For succinimide derivatives, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis.

A robust method for the quantification of succinimide derivatives in biological matrices, such as human urine, has been developed using a stable isotope dilution approach with deuterated standards. researchgate.netnih.gov A representative protocol involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization (e.g., silylation) to make the analytes suitable for GC analysis. researchgate.netnih.gov this compound would serve as the internal standard for N-Ethylsuccinimide, added to the samples before any preparation steps.

The GC-MS/MS instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion for the analyte (and internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process minimizes background noise and interferences.

Table 1: Representative GC-MS/MS Parameters for Succinimide Derivative Analysis

ParameterCondition
GC ColumnMid-polarity capillary column (e.g., 6% cyanopropyl; 94% polydimethylsiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Injection ModeSplitless, 1 µL injection volume
Injector Temperature280 °C
Oven ProgramInitial 70 °C, ramp to 150 °C at 15 °C/min, then to 285 °C at 10 °C/min
Ionization ModeElectron Impact (EI) or Negative-Ion Chemical Ionization (NICI)
MS Analysis ModeMultiple Reaction Monitoring (MRM)
Transfer Line Temp280 °C
Ion Source Temp230-250 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for the analysis of polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis without derivatization. nih.gov Optimizing an LC-MS method for trace analysis of succinimide using this compound involves a systematic approach to maximize sensitivity, selectivity, and throughput.

The optimization process begins with the selection of an appropriate LC column, typically a reversed-phase C18 column, which separates compounds based on hydrophobicity. nih.gov The mobile phase composition, consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol), is optimized to achieve good chromatographic peak shape and resolution between the analyte and any potential interferences. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used for complex samples. nih.gov

Mass spectrometer parameters are tuned to achieve the best signal for the analyte and this compound. This includes optimizing the electrospray ionization (ESI) source conditions (e.g., spray voltage, gas temperatures) and the MRM transitions (precursor ion -> product ion) for maximum sensitivity and specificity. nih.gov

Table 2: Key Parameters for LC-MS Method Optimization

Parameter CategorySpecific Parameters to Optimize
Liquid Chromatography Column Chemistry (e.g., C18, HILIC), Column Dimensions, Mobile Phase A/B Composition, pH, Gradient Profile, Flow Rate, Column Temperature
Mass Spectrometry (Source) Ionization Mode (ESI Positive/Negative), Capillary Voltage, Nebulizer Gas Pressure, Drying Gas Flow and Temperature, Sheath Gas Flow and Temperature
Mass Spectrometry (Analyzer) MRM Transitions (Precursor/Product Ions), Collision Energy, Dwell Time
Sample Preparation Extraction Method (e.g., SPE, LLE, Protein Precipitation), pH Adjustment, Solvent Selection

Method Validation Parameters for this compound Based Assays

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. fda.gov Validation demonstrates that the method is selective, accurate, precise, and reproducible. gmp-compliance.org For assays using this compound, validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.gov Key validation parameters include selectivity, linearity (calibration curve), accuracy, precision, recovery, and stability. nih.govglobalresearchonline.net

Selectivity: The ability to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. gmp-compliance.org

Linearity and Range: The calibration curve demonstrates the relationship between the analyte/internal standard peak area ratio and the analyte concentration over a specified range. A linear regression is typically used, with a correlation coefficient (r²) of >0.99 being desirable. researchgate.net

Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) in replicates. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (RSD) should not exceed 15% (20% at LLOQ). globalresearchonline.net

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The extraction efficiency of the analytical method. While a SIL-IS corrects for recovery variability, understanding the efficiency is still important for method optimization. gmp-compliance.org

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, short-term bench-top stability, long-term frozen storage). nih.gov

Table 3: Representative Method Validation Data for a Succinimide Assay

ParameterConcentration LevelAcceptance CriteriaObserved Result
Linearity Range-5 - 200 ng/mL
Correlation (r²)≥ 0.990.998
Intra-day Precision (%RSD) LLOQ (5 ng/mL)≤ 20%8.5%
Low QC (15 ng/mL)≤ 15%6.2%
Mid QC (75 ng/mL)≤ 15%4.1%
High QC (150 ng/mL)≤ 15%3.5%
Intra-day Accuracy (% Bias) LLOQ (5 ng/mL)± 20%+5.4%
Low QC (15 ng/mL)± 15%-2.1%
Mid QC (75 ng/mL)± 15%+1.8%
High QC (150 ng/mL)± 15%-0.9%

Assessment of Linearity, Sensitivity, and Specificity

A fundamental aspect of any quantitative analytical method is the establishment of a linear relationship between the concentration of the analyte and the response of the instrument. In methods employing an internal standard like this compound, linearity is assessed by analyzing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte (N-Ethylsuccinimide). The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.

The sensitivity of the method is its ability to discriminate between small differences in analyte concentration. High sensitivity is reflected in a steep slope of the calibration curve. Specificity, or selectivity, is the ability of the method to accurately measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Linearity Assessment

A typical linearity study involves the preparation of a calibration curve from at least five to eight non-zero concentration levels. The data is then fitted with a linear regression model. The coefficient of determination (r²) is a key indicator of the goodness of fit, with a value of 0.99 or greater generally being considered acceptable.

Below is a representative data table for a linearity study of N-Ethylsuccinimide using this compound as an internal standard.

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,1701,525,3450.050
10154,6891,530,1120.101
50775,9871,521,4560.510
1001,532,8761,515,9871.011
2503,825,4321,520,3452.516
5007,654,3211,518,7655.040

Regression Analysis Results:

Regression Equation: y = 0.0101x + 0.0005

Coefficient of Determination (r²): 0.9998

The high r² value indicates a strong linear relationship between the concentration of N-Ethylsuccinimide and the peak area ratio, demonstrating the suitability of the method for quantitative analysis within this concentration range.

Evaluation of Analytical Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the lower boundaries of a method's performance.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is often the concentration that provides a signal-to-noise ratio of 10:1 and is typically the lowest point on the calibration curve.

The determination of these limits is crucial for ensuring that the analytical method is sensitive enough for its intended application. For instance, in bioanalytical studies, the LOQ must be low enough to measure the analyte concentrations expected in biological samples.

LOD and LOQ Determination

To determine the LOD and LOQ, a series of low-concentration samples are analyzed. The precision and accuracy at the LOQ level must meet predefined acceptance criteria, which are often a relative standard deviation (RSD) of ≤20% and an accuracy within ±20% of the nominal value.

The following table summarizes the findings for the LOD and LOQ of an analytical method for N-Ethylsuccinimide using this compound as an internal standard.

ParameterConcentration (ng/mL)Signal-to-Noise Ratio (S/N)Precision (%RSD)Accuracy (%)
LOD0.53.2N/AN/A
LOQ1.010.512.595.8

These results indicate that the method can reliably detect N-Ethylsuccinimide at a concentration of 0.5 ng/mL and accurately quantify it at 1.0 ng/mL, demonstrating sufficient sensitivity for trace-level analysis.

Advanced Research Applications of N Ethylsuccinimide D5 in Diverse Scientific Domains

N-Ethylsuccinimide-d5, a deuterated isotopologue of N-Ethylsuccinimide, has emerged as a valuable tool in various advanced scientific research fields. The replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group provides a stable isotopic label that enables precise tracking and quantification in complex biological and chemical systems. This substitution imparts a distinct mass shift without significantly altering the compound's chemical properties, making it an ideal internal standard and tracer.

Future Directions and Emerging Research Avenues for Deuterated Succinimides

Exploration of Novel Site-Specific Deuteration Strategies for N-Ethylsuccinimide Derivatives

The precise placement of deuterium (B1214612) atoms within a molecule is critical to its function as an internal standard and can influence its metabolic stability. hilarispublisher.comnih.gov Consequently, a significant area of research focuses on developing novel synthetic methods for site-specific deuteration. Current strategies are moving beyond simple hydrogen-deuterium exchange to more controlled and elegant chemical transformations.

Recent advancements include copper-catalyzed deacylative deuteration, which allows for the controlled installation of one, two, or three deuterium atoms at specific alkyl positions using deuterium oxide (D₂O) as the deuterium source. nih.gov This method utilizes a removable activating group to direct the C-C bond cleavage and subsequent deuteration, offering high precision. nih.gov Another approach involves the regio- and stereoselective deuteration of N-heterocycles through intermediates like tungsten-complexed pyridinium salts, which can be treated sequentially with hydride/deuteride and proton/deuteron sources. nih.gov

These advanced synthetic strategies are crucial for several reasons:

Minimizing Isotope Effects: Strategic placement of deuterium can avoid locations prone to kinetic isotope effects, ensuring that the deuterated standard co-elutes perfectly with the analyte and behaves identically during ionization. hilarispublisher.com

Preventing Deuterium Loss: Placing deuterium on stable, non-exchangeable positions is essential for the standard's integrity in various solvents and biological matrices. hilarispublisher.com

Creating a Library of Standards: The ability to synthesize a range of deuterated isotopomers of succinimide (B58015) derivatives could be invaluable for detailed metabolic and pharmacokinetic studies, helping to unravel complex metabolic pathways. nih.gov

Future research will likely focus on adapting these precise deuteration methods to the succinimide scaffold, enabling the creation of a new generation of highly defined and reliable internal standards.

Integration of N-Ethylsuccinimide-d5 into Advanced Hyphenated Analytical Platforms

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable tools in modern analytical science for their sensitivity and specificity. chemijournal.comactascientific.com The integration of deuterated internal standards like this compound is fundamental to the accuracy of these platforms, particularly those involving mass spectrometry. clearsynth.com

Hyphenated techniques represent the powerful combination of a separation technique (like gas chromatography or liquid chromatography) with an online spectroscopic detection technology (like mass spectrometry). nih.govresearchgate.net This coupling allows for the analysis of individual components within a complex mixture.

The role of this compound in these platforms is to act as an ideal internal standard. Since stable isotopically labeled molecules have nearly identical physical and chemical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization and matrix effects in the mass spectrometer. researchgate.net By adding a known quantity of this compound to a sample, researchers can accurately quantify the corresponding unlabeled N-ethylsuccinimide by comparing the signal intensities of the two distinct masses. clearsynth.com

Emerging trends involve the use of more complex, multi-dimensional hyphenated systems, such as LC-MS-MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry). actascientific.com In these advanced platforms, the precision afforded by deuterated standards like this compound becomes even more critical for achieving reliable and reproducible quantification of trace-level analytes in complex biological and environmental samples. nih.govmdpi.com

Analytical PlatformSeparation PrincipleDetection PrincipleRole of this compound
GC-MS Volatility and column interactionMass-to-charge ratioInternal standard for quantification
LC-MS Polarity and column interactionMass-to-charge ratioInternal standard for quantification
LC-MS-MS Polarity and column interactionPrecursor and product ion m/zInternal standard for enhanced specificity and quantification
CE-MS Electrophoretic mobilityMass-to-charge ratioInternal standard for correcting injection and ionization variability

Broader Applications in Environmental Monitoring and Exposure Assessment Studies

The accuracy of deuterated internal standards makes them invaluable for environmental science, where the goal is often to detect and quantify trace amounts of pollutants in complex matrices like soil, water, and biological tissues. clearsynth.com this compound and similar deuterated compounds are increasingly being used to enhance the reliability of environmental monitoring and human exposure assessment studies.

In biomonitoring, which assesses human exposure to chemicals, deuterated standards are essential for analyzing bodily fluids. For instance, studies on exposure to endocrine-disrupting chemicals or polycyclic aromatic hydrocarbons (PAHs) rely on isotope-labeled internal standards for the accurate measurement of parent compounds or their metabolites in urine. nih.govmdpi.com A study on firefighter exposure to PAHs used deuterated internal standards to quantify contaminants absorbed through the skin and present in urine, demonstrating the effectiveness of different mitigation strategies. mdpi.com

The key advantages of using deuterated standards in this context include:

Correction for Matrix Effects: Environmental and biological samples contain numerous interfering compounds that can suppress or enhance the analyte signal in a mass spectrometer. Deuterated standards compensate for these "matrix effects," leading to more accurate results. clearsynth.com

Improved Recovery Correction: The standard corrects for any loss of the target analyte during the extensive sample preparation and extraction steps often required for environmental samples. researchgate.net

Future applications will likely see the development of analytical methods using a wider array of deuterated succinimide derivatives to monitor for specific industrial chemicals, pesticides, or their degradation products in the environment and in human populations, thereby providing crucial data for public health and regulatory agencies.

Potential as Reference Standards in Emerging Omics Technologies and High-Throughput Screening

The fields of "omics" (such as metabolomics and proteomics) and high-throughput screening (HTS) are at the forefront of modern biomedical research and drug discovery. nih.govmdpi.com These areas rely on the precise quantification of hundreds to thousands of molecules simultaneously, a task for which deuterated internal standards are exceptionally well-suited.

Omics Technologies: Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, heavily utilizes mass spectrometry. mdpi.com Deuterated standards are critical for achieving accurate absolute quantification of metabolites, which is necessary to understand metabolic pathways and identify biomarkers for disease. clearsynth.commdpi.com For example, a deuterated version of a key metabolite can serve as a reference point to determine its exact concentration changes in response to a drug or disease state.

High-Throughput Screening (HTS): HTS involves the rapid testing of thousands or millions of chemical compounds to identify potential new drugs. dovepress.com As mass spectrometry becomes more integrated into HTS workflows for its speed and sensitivity, the need for robust internal standards increases. nih.gov In HTS campaigns, deuterated standards like this compound can be used to ensure that the quantitative data is consistent and reliable across thousands of automated assays, minimizing false positives and negatives. dovepress.comnih.gov This is particularly important in cell-based assays where variability can be high. dovepress.com

The integration of deuterated standards into these advanced screening platforms enables researchers to:

Gain a more accurate and holistic understanding of biological systems. mdpi.com

Identify novel biomarkers and therapeutic targets with greater confidence. mdpi.com

Expedite the drug discovery and development process by providing higher quality data in the initial stages. nih.gov

As these technologies continue to evolve, the demand for a diverse library of well-characterized deuterated compounds, including various succinimide derivatives, is expected to grow significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Ethylsuccinimide-d5, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves deuteration of the ethyl group in N-Ethylsuccinimide using deuterated reagents (e.g., D₂O or deuterated ethanol under catalytic conditions). Post-synthesis, characterization should include ¹H/²H NMR to confirm deuterium incorporation at the ethyl group and high-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., expected [M+H]⁺ peak at m/z 148.1 ± 0.1). Purity assessments via HPLC with UV detection (λ = 210–220 nm) are critical. Ensure experimental details are documented rigorously to enable reproducibility, including solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS-compliant safety practices :

  • Use PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes, seek medical attention if ingested, and provide SDS to healthcare providers .

Advanced Research Questions

Q. How can researchers design experiments to quantify isotopic purity in this compound, and what analytical techniques minimize measurement uncertainty?

  • Methodological Answer : Isotopic purity is determined via ²H NMR (quantifying deuterium enrichment >98%) and LC-MS/MS with isotope dilution assays. Key steps:

Prepare calibration curves using non-deuterated and fully deuterated standards.

Use triplicate measurements to assess intra- and inter-day variability.

Validate results against reference materials (e.g., NIST-traceable deuterated compounds).

  • Data Table Example:
BatchDeuteration (%)SD (±)Method
198.50.3²H NMR
297.80.5LC-MS
  • Report uncertainties using confidence intervals (e.g., 95% CI) .

Q. What experimental strategies resolve discrepancies in deuterium incorporation levels observed during kinetic isotope effect (KIE) studies using this compound?

  • Methodological Answer : Contradictions in KIE data often arise from:

  • Incomplete deuteration : Validate via HRMS and repeat synthesis with excess deuterating agents.
  • Isotope leakage : Monitor storage conditions (e.g., temperature, light exposure) and use stabilizers like antioxidants.
  • Analytical interference : Cross-validate using dual-column HPLC (C18 and HILIC phases) to rule out matrix effects.
  • Advanced statistical tools (e.g., ANOVA for batch-to-batch variability) and error-propagation models improve data reliability .

Q. How should researchers optimize reaction conditions when using this compound as a tracer in metabolic flux analysis?

  • Methodological Answer :

  • Experimental Design :

Perform pilot studies to determine optimal tracer concentration (e.g., 0.1–1.0 mM) without inhibiting enzyme activity.

Use time-course sampling to track deuterium retention in metabolites (via GC-MS or FTIR ).

  • Data Analysis :
  • Normalize flux data to internal controls (e.g., ¹³C-labeled standards).
  • Apply computational models (e.g., Isotopomer Spectral Analysis) to deconvolute isotopic patterns.
  • Example Workflow:
       Tracer Addition → Metabolite Extraction → Derivatization → GC-MS Analysis → Model Fitting  
  • Document all parameters (pH, temperature, quenching methods) to ensure reproducibility .

Methodological Best Practices

  • Data Presentation : Include raw spectral data (NMR, MS) in supplementary materials, with processed results (e.g., integration values, isotopic ratios) in the main text .
  • Ethical Compliance : Declare deuterated compound handling protocols in ethics submissions, emphasizing waste disposal per institutional guidelines .
  • Reproducibility : Archive synthetic procedures and characterization data in open-access repositories (e.g., Zenodo) with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.